

"Antibacterial agent 240" chemical structure and properties

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Compound of Interest

Compound Name: Antibacterial agent 240

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An In-depth Technical Guide to Antibacterial Agent 240

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria constitutes a formidable threat to global public health, demanding the urgent development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of "**Antibacterial Agent 240**," a next-generation lipopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including clinically challenging resistant strains. This document delineates its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed protocols for key in vitro assessments.

Chemical Structure and Physicochemical Properties

Antibacterial Agent 240 is a semisynthetic lipopeptide, structurally analogous to amphotycin. Its architecture features a cyclic decapeptide core, a C12 lipid side chain, and an aromatic linker. This configuration is crucial for its antibacterial efficacy and pharmacokinetic profile.

Table 1: Physicochemical Properties of **Antibacterial Agent 240**

Property	Value
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₈
Molecular Weight	1468.61 g/mol
Appearance	Off-white to pale yellow powder
Solubility	Soluble in water and DMSO
XLogP	2.51
Hydrogen Bond Donors	17
Hydrogen Bond Acceptors	37

Note: The properties listed are based on the characteristics of the model compound MX-2401.

In Vitro Antibacterial Activity

Antibacterial Agent 240 demonstrates potent and rapid bactericidal activity against a wide range of Gram-positive bacteria. Notably, its efficacy is maintained against strains resistant to other classes of antibiotics.

Table 2: Minimum Inhibitory Concentration (MIC) of **Antibacterial Agent 240** against Select Gram-Positive Pathogens

Bacterial Species	Strain Type	MIC (µg/mL)
Staphylococcus aureus	Methicillin-Sensitive (MSSA)	2[1]
Staphylococcus aureus	Methicillin-Resistant (MRSA)	2[1]
Staphylococcus epidermidis	Methicillin-Sensitive (MSSE)	2[1]
Staphylococcus epidermidis	Methicillin-Resistant (MRSE)	2[1]
Enterococcus spp.	Vancomycin-Sensitive (VSE)	4[1]
Enterococcus spp.	Vancomycin-Resistant (VRE)	4[1]
Streptococcus pneumoniae	Penicillin-Sensitive & Resistant	2[1]

Table 3: Bactericidal Activity of **Antibacterial Agent 240**

Bacterial Species	MIC (Âµg/mL)	MBC (Âµg/mL)	MBC/MIC Ratio	Interpretation
Staphylococcus aureus	0.25[1]	0.5[1]	2	Bactericidal

An MBC/MIC ratio of ≥ 4 is indicative of bactericidal activity.

Mechanism of Action

Antibacterial Agent 240 exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall synthesis.[2][3] Unlike some other lipopeptide antibiotics that disrupt the cell membrane, Agent 240's primary target is the peptidoglycan biosynthesis pathway.

Specifically, it binds to undecaprenylphosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cytoplasmic membrane.[2][3] This binding sequesters C55-P, thereby preventing the formation of Lipid I and Lipid II, which are crucial intermediates in the cell wall synthesis cascade. The inhibition of this pathway leads to a compromised cell wall, ultimately resulting in cell lysis and death.

Mechanism of action of **Antibacterial Agent 240**.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Antibacterial Agent 240**, adhering to the principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- **Antibacterial Agent 240**
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates
- Bacterial strains (e.g., *S. aureus* ATCC 29213)
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

- Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of **Antibacterial Agent 240** in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to twice the highest concentration to be tested.
- Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antibacterial agent in CAMHB to achieve a range of desired concentrations.
- Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibacterial agent. Include a positive control (inoculum without the agent) and a negative control (broth only).
- Incubation: Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of **Antibacterial Agent 240** at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

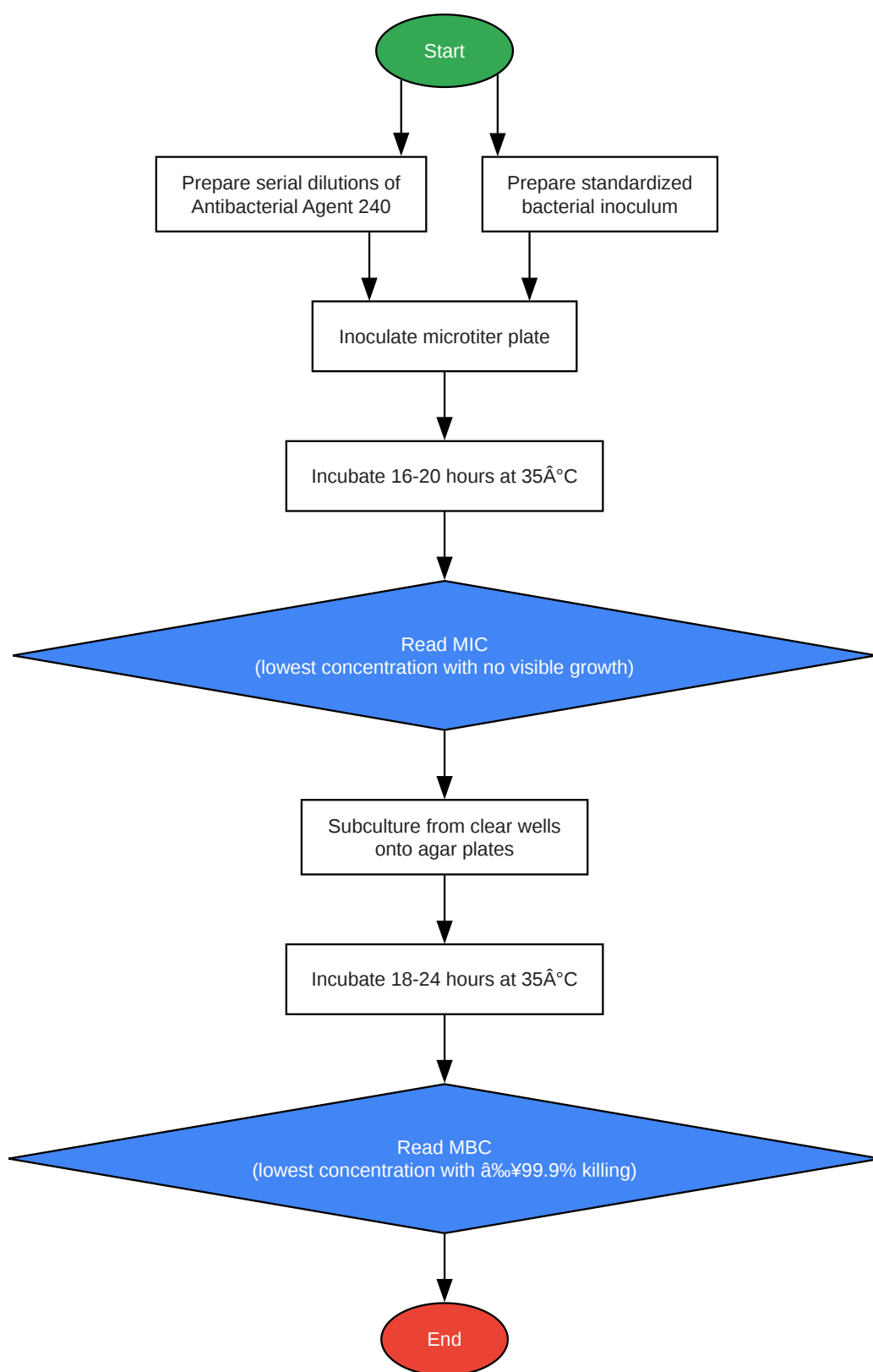
The MBC is determined following the MIC test.

Materials:

- MIC plate from the previous experiment
- Mueller-Hinton Agar (MHA) plates

Procedure:

- Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 μ L aliquot.
- Plating: Spread the aliquot onto a sterile MHA plate.
- Incubation: Incubate the MHA plates at $35 \pm 2^\circ\text{C}$ for 18-24 hours.
- Interpretation: The MBC is the lowest concentration of **Antibacterial Agent 240** that results in a $\geq 99.9\%$ reduction in the initial bacterial inoculum (i.e., no more than 1-2 colonies).



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Experimental workflow for MIC and MBC determination.

Conclusion

Antibacterial Agent 240 represents a promising development in the fight against Gram-positive bacterial infections. Its potent bactericidal activity, including against resistant strains, and its distinct mechanism of action targeting cell wall synthesis, position it as a valuable candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate further research and development of this important new antibacterial agent.

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